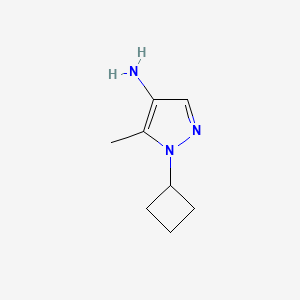

1-cyclobutyl-5-methyl-1H-pyrazol-4-amine

Description

1-Cyclobutyl-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a cyclobutyl substituent at the N1 position and a methyl group at the C5 position. Pyrazole amines are versatile scaffolds in medicinal chemistry due to their ability to interact with biological targets via hydrogen bonding and π-π interactions.

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-cyclobutyl-5-methylpyrazol-4-amine |

InChI |

InChI=1S/C8H13N3/c1-6-8(9)5-10-11(6)7-3-2-4-7/h5,7H,2-4,9H2,1H3 |

InChI Key |

DFPJCQMDHVPHPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C2CCC2)N |

Origin of Product |

United States |

Preparation Methods

Cyclobutanone-Hydrazine Cyclization Route

This classical approach involves the initial formation of a hydrazone intermediate by reacting cyclobutanone with hydrazine, followed by cyclization to form the pyrazole ring bearing the cyclobutyl substituent.

- Step 1: Reaction of cyclobutanone with hydrazine hydrate in ethanol solvent under controlled temperature to form a hydrazone intermediate.

- Step 2: Cyclization of the hydrazone intermediate, often under reflux conditions, to yield 1-cyclobutyl-pyrazole derivatives.

- Step 3: Introduction of the methyl group at the 5-position can be achieved either by using methyl-substituted hydrazine derivatives or by subsequent methylation reactions.

- Step 4: Amination at the 4-position is typically performed by nitration followed by reduction or by direct substitution reactions depending on the precursor used.

Industrial adaptations of this method may use continuous flow reactors and automated monitoring to optimize yield and reproducibility.

Amidation Using Pyrazole Amines

Another method involves the preparation of 1-cyclobutyl-1H-pyrazol-4-amine derivatives via amidation reactions with carboxylic acid derivatives:

- Step 1: Synthesis of 1-cyclobutyl-1H-pyrazol-4-amine as a starting amine.

- Step 2: Coupling with substituted carboxylic acids or acid derivatives (e.g., 2-bromothiazole-4-carboxylic acid, 3-bromo-2-fluorobenzoic acid) using coupling agents such as HATU, COMU, or EDC in the presence of bases like triethylamine or N,N-diisopropylethylamine.

- Step 3: The reaction is typically carried out in dichloromethane or other organic solvents at room temperature for 2 hours.

- Step 4: Workup involves aqueous extraction, drying over sodium sulfate, and solvent removal to isolate the amide product, which can be further purified or used directly in subsequent steps.

This amidation strategy is useful for introducing functional groups on the pyrazole ring or for synthesizing derivatives with enhanced biological activity.

Comparative Analysis of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclobutanone-Hydrazine Cyclization | Cyclobutanone, hydrazine hydrate, ethanol, reflux | Straightforward, scalable, classical approach | Requires careful temperature control; multi-step |

| Amidation of Pyrazole Amines | 1-cyclobutyl-1H-pyrazol-4-amine, acid derivatives, HATU/COMU, DCM, base | High selectivity, mild conditions, versatile | Requires pure amine starting material; coupling agents add cost |

| Direct Amidation with DCC/DMAP | Carboxylic acid, pyrazole amine, DCC, DMAP, DCM | Avoids protection of pyrazole nitrogen, moderate yields | Lower yields in some cases; possible side reactions |

Research Findings and Yields

- Amidation reactions with 1-cyclobutyl-1H-pyrazol-4-amine and 3-bromo-2-fluorobenzoic acid using COMU and triethylamine gave nearly quantitative yields (up to 100%) of the amide intermediate.

- Direct amidation without pyrazole nitrogen protection using DCC and DMAP yielded moderate product amounts (~48-68%) depending on the substrates and conditions.

- Substitution at the pyrazole nitrogen (position 1) can hinder amide formation, necessitating protection or careful choice of conditions.

- Industrial synthesis benefits from continuous flow methods and automated reaction monitoring to improve efficiency and reproducibility.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-5-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry Research indicates that 1-cyclobutyl-5-methyl-1H-pyrazol-4-amine has potential biological activities, specifically antimicrobial and anti-inflammatory properties, suggesting it may be applicable in medicinal chemistry. It may also act as an inhibitor or activator of specific enzymes or receptors, influencing biological pathways including signal transduction and gene expression regulation. Interaction studies aim to elucidate its mechanism of action, particularly how it interacts with enzymes or receptors relevant to specific diseases, which is crucial for developing therapeutic agents based on this compound. Compounds similar to this compound, such as 1-cyclobutyl-1H-pyrazol-4-amine dihydrochloride, are used in the discovery of new drugs. These compounds are used in various stages of drug discovery, including in vitro testing, in vivo testing, and clinical trials.

- Agrochemicals This compound is explored for use in agrochemicals, potentially acting as a pesticide or herbicide.

- Dyes and Pigments this compound may be useful in the creation of dyes and pigments.

- Cancer Research N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine, which is structurally similar to 1-Cyclobutyl-1H-pyrazol-4-amine, has been studied as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), a target for developing new cancer treatments.

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine | Methyl group at position 3 instead of 5 | Different biological activity profile |

| 1-Cyclobutyl-3,5-dimethyl-1H-pyrazol-4-amine | Two methyl groups at positions 3 and 5 | Enhanced lipophilicity due to additional methyl group |

| 1-Methyl-1H-pyrazol-4-amine | Methyl group at position 1 | Simpler structure with distinct reactivity |

Mechanism of Action

The mechanism of action of 1-cyclobutyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Functional Differences

- Aromatic vs. Aliphatic Substituents: Compounds like 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine exhibit π-π stacking capabilities due to aromatic rings, whereas aliphatic groups (e.g., ethoxy in 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine) may improve solubility . Hybrid Systems: The triazole-imidazole hybrid in the PDB ligand () demonstrates enhanced hydrogen-bonding capacity, a feature absent in simpler pyrazole amines .

Q & A

Q. What are the primary synthetic routes for 1-cyclobutyl-5-methyl-1H-pyrazol-4-amine?

The synthesis typically involves multi-step alkylation and condensation reactions. A common approach includes:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones.

- Step 2 : Introduction of the cyclobutyl group via alkylation using cyclobutyl halides or Mitsunobu reactions.

- Step 3 : Methylation at the 5-position using methylating agents like iodomethane under basic conditions (e.g., NaH/DMF). Optimization of solvent (e.g., DMF, THF) and temperature (60–100°C) is critical for yield and purity .

Q. How is this compound characterized structurally?

Key techniques include:

Q. What reactivity patterns are observed in this compound?

The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-donating amine groups. The cyclobutyl group participates in ring-opening reactions under acidic conditions or photochemical excitation. Methyl groups influence steric hindrance in nucleophilic attacks .

Q. What purification methods are recommended?

- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane).

- Recrystallization : Using ethanol or dichloromethane/hexane mixtures.

- HPLC : For high-purity requirements in biological assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in substituent positioning?

Single-crystal diffraction data refined via SHELXL (SHELX suite) can distinguish between positional isomers. For example, cyclobutyl orientation and methyl group placement are resolved using difference Fourier maps and residual density analysis. Thermal displacement parameters further validate steric strain in the cyclobutyl ring .

Q. What strategies optimize structure-activity relationship (SAR) studies for bioactivity?

- Substituent Variation : Replace the cyclobutyl group with cyclohexyl or aryl moieties to assess steric/electronic effects.

- Bioisosteric Replacements : Swap the methyl group with trifluoromethyl or halogens to modulate lipophilicity.

- In Silico Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities to target enzymes .

Q. How are reaction conditions optimized for scalability?

- Continuous Flow Synthesis : Enhances yield and reduces side reactions via precise temperature/pressure control.

- Catalytic Systems : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups.

- DoE (Design of Experiments) : Statistical modeling to identify critical parameters (e.g., solvent polarity, reaction time) .

Q. How to address discrepancies in analytical data (e.g., NMR vs. computational predictions)?

- Dynamic NMR Studies : Resolve tautomerism or conformational exchange broadening.

- DFT Calculations : Compare computed chemical shifts (Gaussian, B3LYP/6-31G*) with experimental data.

- 2D NMR (COSY, NOESY) : Confirm through-space interactions in cyclobutyl-substituted derivatives .

Q. What role do computational methods play in predicting metabolic stability?

- ADMET Prediction : Tools like SwissADME assess cytochrome P450 interactions and metabolic hotspots (e.g., amine oxidation).

- QM/MM Simulations : Model enzymatic degradation pathways for rational derivatization .

Q. How to modify the pyrazole core for enhanced heterocyclic diversity?

- Ring Expansion : Convert pyrazole to pyrimidine via condensation with nitriles.

- Hybrid Systems : Fuse with triazoles or indoles via click chemistry or Pd-catalyzed cyclizations.

- Post-functionalization : Introduce sulfonamide or carbamate groups at the 4-amine position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.